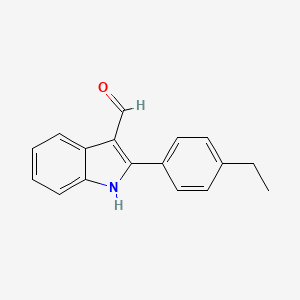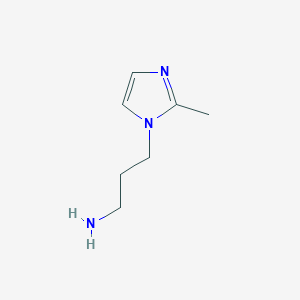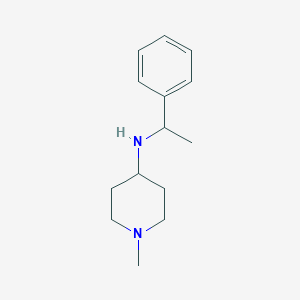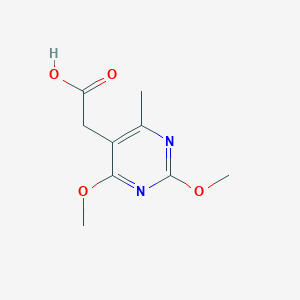
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Catalysis
A notable study highlights the gold-catalyzed cycloisomerization of specific propynols into 1H-indole-2-carbaldehydes and related compounds, revealing an efficient and straightforward synthesis approach. This method emphasizes the catalytic potential of gold in activating alkyne moieties, leading to high yields of the desired products (Kothandaraman et al., 2011).
Green Chemistry Approaches
Innovations in green chemistry are demonstrated through the use of ZnO nanoparticles in a solvent-free grindstone method for the synthesis of knoevenagel condensed products of indole-3-carbaldehydes. This method offers advantages such as excellent yields, short reaction times, and environmental benefits, positioning it as a sustainable alternative in organic synthesis (Madan, 2020).
Antimicrobial Applications
Research on indole semicarbazones synthesized from derivatives of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde has shown promising antimicrobial activities. This study provides insights into the potential of these compounds in combating various bacterial and fungal infections, highlighting the versatility of indole derivatives in medical chemistry (Laxmi & Rajitha, 2010).
Anticonvulsant Properties
Further research into indole derivatives reveals their potential in developing anticonvulsant medications. A study focusing on the synthesis of novel indole compounds and their evaluation for anticonvulsant activity underlines the therapeutic prospects of these molecules in treating seizures and related neurological disorders (Gautam, Gupta, & Yogi, 2021).
Organic Semiconductor Materials
The fluorescence and electrochemical properties of novel indole-based compounds are explored, indicating their potential as metal-free organic fluorescent and semiconductor materials. These findings open new avenues for the use of indole derivatives in optoelectronic applications, showcasing their versatility beyond pharmaceutical uses (Sravanthi & Manju, 2015).
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-2-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFKXRZUZSAFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)
![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)
![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)
![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)




